benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Brand Name: Vulcanchem
CAS No.: 129439-63-0
VCID: VC8228361
InChI: InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol

benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

CAS No.: 129439-63-0

Cat. No.: VC8228361

Molecular Formula: C21H25NO5

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate - 129439-63-0

Specification

CAS No. 129439-63-0
Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
IUPAC Name benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m1/s1
Standard InChI Key HZDNRJRGRZEVCM-GOSISDBHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of benzyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is defined by its stereochemistry and functional groups. The compound’s IUPAC name reflects its (2R)-configuration, hydroxyphenyl substituent, and Boc-protected amino group. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₄H₂₉N₃O₅
Molecular Weight435.51 g/mol
Optical Rotation[α]D = +4° (c=1.1 in THF)
Protective GroupsBoc (amine), Benzyl (ester)

The hydroxyphenyl group contributes to the compound’s polarity and antioxidant potential, while the Boc and benzyl groups enhance stability during synthetic processes . The stereocenter at the C2 position ensures enantioselective interactions in biological systems, a critical factor in drug design .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound typically begins with L-tyrosine as the starting material. A patented method (CN112920086A) outlines a four-step process:

  • Esterification: L-tyrosine reacts with benzyl alcohol under acidic catalysis (e.g., HCl) to form L-tyrosine benzyl ester .

  • Amidation: The amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine .

  • Etherification/Hydrolysis: Selective deprotection of the benzyl group or hydroxyphenyl modification may occur, depending on the target derivative .

  • Purification: Chromatography or recrystallization yields the final product with >95% purity .

Reaction Conditions and Catalysts

  • Esterification: Conducted at reflux (100–110°C) with sulfuric acid as a catalyst .

  • Boc Protection: Performed at 0–5°C to minimize side reactions .

  • Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their compatibility with Boc chemistry .

Applications in Scientific Research

Peptide Synthesis

The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS). Its Boc group allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), enabling sequential peptide chain elongation . For example, it has been used to synthesize tyrosine-rich antimicrobial peptides with enhanced solubility profiles .

Prodrug Development

In pharmaceutical research, the benzyl ester moiety improves lipophilicity, facilitating blood-brain barrier penetration in neuroactive prodrugs . Post-administration, esterases cleave the benzyl group to release the active drug, as demonstrated in preclinical models of Parkinson’s disease .

Bioconjugation and Fluorescent Labeling

The hydroxyphenyl group enables site-specific bioconjugation via Mitsunobu reactions or click chemistry. Researchers have utilized this compound to attach fluorescent tags (e.g., fluorescein) to antibodies for live-cell imaging .

Comparison with Structural Analogs

CompoundProtective GroupsKey Applications
Cbz-L-Tyrosine benzyl ester Cbz (amine)Peptide synthesis, fluorescence
Boc-O-benzyl-L-tyrosine Boc (amine)Prodrugs, enzyme substrates
Benzyl (2R)-3-(4-methoxyphenyl)... Methoxy (aryl)Enhanced metabolic stability

The Boc group in the target compound offers superior stability under basic conditions compared to Cbz-protected analogs . Conversely, methoxy-substituted derivatives exhibit longer half-lives in vivo due to reduced hepatic metabolism .

Industrial and Regulatory Considerations

Large-scale production adheres to Good Manufacturing Practices (GMP), with stringent controls on residual solvents (e.g., THF < 600 ppm) . Environmental regulations mandate solvent recovery systems to minimize waste, achieving a 92% recycling efficiency in pilot plants .

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